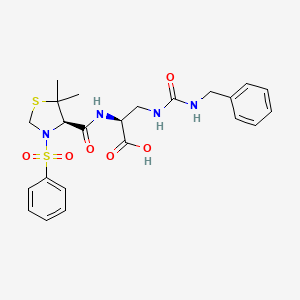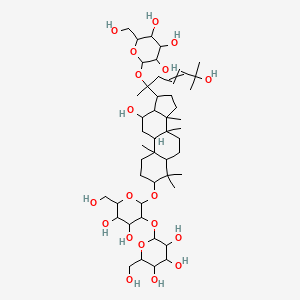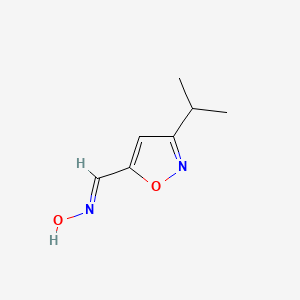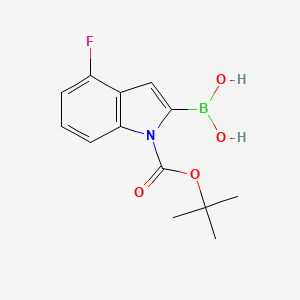
TC-I 15
Overview
Description
TC-I 15: is a potent inhibitor of the integrin receptor α2β1. It is known for its ability to inhibit human platelet adhesion to type I collagen, making it a valuable compound in the study of thrombosis and other related conditions . The chemical name of this compound is N-[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[(phenylmethyl)amino]carbonyl]amino]-L-alanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for TC-I 15 are not widely documented, the compound is synthesized in laboratories for research purposes. The process involves precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: TC-I 15 primarily undergoes binding interactions with integrin receptors. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as phenylsulfonyl chloride, L-alanine, and various organic solvents like DMSO . The reactions are carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products: The primary product of the synthesis is this compound itself, which is obtained in high purity (≥98%) through purification techniques such as high-performance liquid chromatography (HPLC) .
Scientific Research Applications
TC-I 15 is extensively used in scientific research due to its ability to inhibit the integrin receptor α2β1. Some of its applications include:
Thrombosis Research: this compound is used to study the inhibition of platelet adhesion to collagen, which is crucial in understanding and preventing thrombus formation.
Cancer Research: Integrins play a significant role in cancer metastasis, and this compound is used to investigate the mechanisms of cancer cell adhesion and migration.
Cardiovascular Studies: The compound’s antithrombotic activity makes it valuable in researching cardiovascular diseases and potential therapeutic interventions.
Cell Adhesion Studies: this compound is used to study cell adhesion processes, particularly in relation to collagen-binding integrins.
Mechanism of Action
TC-I 15 exerts its effects by binding to the integrin receptor α2β1, thereby inhibiting the receptor’s interaction with type I collagen . This inhibition prevents platelet adhesion and thrombus formation. The compound displays selectivity for α2β1 over other integrins such as αvβ3, α5β1, α6β1, and αIIbβ3 . The molecular targets involved in its mechanism of action include the integrin receptors on the surface of platelets and other cells .
Comparison with Similar Compounds
Obtustatin: A specific inhibitor of the integrin receptor α1β1, known for its anti-angiogenic properties.
GR144053: Another integrin inhibitor that targets αIIbβ3, used in the study of platelet aggregation.
Uniqueness of TC-I 15: this compound is unique due to its high selectivity for the integrin receptor α2β1 and its potent antithrombotic activity . Unlike other integrin inhibitors, this compound does not significantly affect other integrin receptors at concentrations exceeding 1000 nM . This selectivity makes it a valuable tool in research focused on α2β1-mediated processes.
Properties
IUPAC Name |
(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLHCUGVLCGKKX-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine (TC-I 15)?
A1: this compound functions as a selective inhibitor of the α2β1 integrin, a transmembrane receptor crucial for cell-extracellular matrix interactions. By binding to α2β1, this compound disrupts downstream signaling pathways, impacting various cellular processes like adhesion, migration, and collagen metabolism. [, , , ]
Q2: How does substrate stiffness influence collagen metabolism in cardiac fibroblasts, and what is the role of this compound in this process?
A2: Studies have shown that cardiac fibroblasts respond to the stiffness of their surrounding environment. Fibroblasts cultured on softer substrates exhibit increased collagen synthesis, potentially as a compensatory mechanism to reinforce the matrix. This response is mediated by α2β1 integrin signaling. Interestingly, inhibiting α2β1 with this compound further enhances collagen production in these cells, suggesting a complex interplay between integrin signaling and substrate stiffness in regulating collagen metabolism. [, ]
Q3: Can you elaborate on the downstream signaling pathways affected by this compound's inhibition of α2β1 integrin?
A3: Research indicates that this compound's blockade of α2β1 integrin impacts the activity of Focal Adhesion Kinase (FAK) and Src kinase, key players in intracellular signaling cascades. These kinases are involved in various cellular responses, including proliferation, survival, and migration. The precise mechanisms by which α2β1 inhibition influences FAK and Src activity, and their subsequent effects on collagen metabolism, require further investigation. [, ]
Q4: Does this compound affect the release of cytokines like interleukin-6 (IL-6) from cardiac fibroblasts?
A4: Yes, studies using N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine have demonstrated that it can influence IL-6 release from cardiac fibroblasts. Notably, the stiffness of the substrate on which these cells are cultured plays a role. Cells on softer substrates release more IL-6, and this effect is dependent on α2β1 integrin. this compound, by inhibiting α2β1, reduces IL-6 release, highlighting the intricate link between integrin signaling, substrate stiffness, and cytokine production in these cells. []
Q5: Are there any known off-target effects or limitations associated with the use of this compound?
A6: While this compound is considered a relatively selective inhibitor of α2β1 integrin, further research is necessary to fully elucidate its potential off-target effects. Determining its specificity profile and potential interactions with other cellular pathways is crucial for understanding its broader biological implications and for guiding future therapeutic applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)
![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)
